
Benzyltrimethylammonium methoxide
Overview
Description
Benzyltrimethylammonium methoxide (CAS 122-08-7) is a quaternary ammonium alkoxide with the molecular formula C₁₀H₁₆N(CH₃O). It is typically supplied as a 40% solution in methanol for ease of handling and stability . This compound is widely employed as a strong base and phase-transfer catalyst in organic synthesis, particularly in dehydrohalogenation and transesterification reactions . Its methoxide counterion (CH₃O⁻) confers high basicity, enabling efficient deprotonation and nucleophilic substitution in reactions such as alkyne synthesis and ketone oxidation .
Preparation Methods
Metathesis Reaction with Sodium Methoxide
The most direct method for synthesizing benzyltrimethylammonium methoxide involves a metathesis reaction between benzyltrimethylammonium chloride (BTMAC) and sodium methoxide (NaOCH<sub>3</sub>). This approach leverages the exchange of chloride (Cl<sup>−</sup>) and methoxide (OCH<sub>3</sub><sup>−</sup>) ions in a polar solvent system .
Reaction Mechanism and Conditions
The reaction proceeds via the following stoichiometric equation:
{10}\text{H}{16}\text{NCl} + \text{NaOCH}3 \rightarrow \text{C}{10}\text{H}{16}\text{NOCH}3 + \text{NaCl}
Sodium methoxide is typically prepared by reacting sodium metal with methanol under anhydrous conditions . For instance, dissolving 18.96 mmol of sodium in 19 mL methanol generates a reactive methoxide solution . When combined with BTMAC (synthesized from benzyl chloride and trimethylamine ), the chloride-methoxide exchange occurs rapidly at ambient temperatures.
Purification and Yield Optimization
Post-reaction, the precipitated sodium chloride is removed via filtration, and the product is isolated through solvent evaporation. Recrystallization in acetonitrile or ethyl acetate enhances purity . Industrial-scale processes report yields exceeding 98% for analogous quaternary ammonium compounds when using stoichiometric excesses of sodium methoxide .
Electrochemical Synthesis via Membrane Electrolysis
Electrochemical methods, adapted from high-purity benzyltrimethylammonium hydroxide production , offer a scalable route for methoxide synthesis. This approach utilizes a three-chamber electrolytic cell with cationic exchange membranes to separate reactants and byproducts.
Electrolytic Cell Configuration
The apparatus comprises:
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Anode chamber : BTMAC solution (30–50% concentration)
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Middle chamber : Dilute this compound (5–30%)
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Cathode chamber : Methanol or methoxide-rich solution
Cationic exchange membranes between chambers selectively permit the migration of C<sub>10</sub>H<sub>16</sub>N<sup>+</sup> ions while retaining anions .
Electrolysis Parameters
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Current density : 800–2,000 A/m<sup>2</sup>
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Voltage : Optimized to minimize side reactions (e.g., H<sub>2</sub> evolution at the cathode)
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Temperature : Maintained at 0–25°C to prevent thermal degradation
Under these conditions, methoxide ions (OCH<sub>3</sub><sup>−</sup>) form at the cathode, combining with migrating C<sub>10</sub>H<sub>16</sub>N<sup>+</sup> to yield the target compound. Continuous filtration through ceramic membranes removes metal ion impurities (e.g., Na<sup>+</sup>, K<sup>+</sup>), achieving final concentrations of <20 ppb for cationic contaminants .
Ion Exchange Resin Methodology
Ion exchange resins provide a solvent-free alternative for methoxide synthesis. This method employs a strong anion exchange resin pre-loaded with methoxide ions to displace chloride from BTMAC.
Procedure Overview
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Resin preparation : A macroporous resin (e.g., Amberlite IRA-400) is treated with sodium methoxide to replace its counterions with OCH<sub>3</sub><sup>−</sup>.
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Ion exchange : BTMAC solution is passed through the resin column, facilitating Cl<sup>−</sup>/OCH<sub>3</sub><sup>−</sup> exchange.
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Elution : The product is eluted with anhydrous methanol, and solvents are evaporated under reduced pressure.
Advantages and Limitations
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Advantages : High selectivity, minimal byproducts, and suitability for heat-sensitive compounds.
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Limitations : Resin regeneration requires concentrated methoxide solutions, increasing operational costs.
Direct Alkylation of Trimethylamine
While less common, this compound can be synthesized via direct alkylation of trimethylamine with benzyl methyl ether derivatives. This method is limited by the availability of stable methylating agents.
Reaction Pathway
3\text{)}3\text{N} + \text{C}6\text{H}5\text{CH}2\text{OCH}3 \rightarrow \text{C}{10}\text{H}{16}\text{NOCH}_3
The reaction requires acidic catalysts (e.g., HCl) and elevated temperatures (80–100°C) . However, competing side reactions (e.g., ether cleavage) often reduce yields to <50%.
Comparative Analysis of Synthesis Methods
Method | Yield | Purity | Key Advantages | Challenges |
---|---|---|---|---|
Metathesis Reaction | 85–98% | >99% | Scalable, high yield | Requires anhydrous conditions |
Electrochemical Synthesis | 90–95% | >99.9% | High purity, continuous production | High energy consumption |
Ion Exchange | 75–85% | 95–98% | Solvent-free, mild conditions | Resin regeneration costs |
Direct Alkylation | <50% | 80–90% | Single-step process | Low yield, side reactions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Benzyltrimethylammonium methoxide facilitates nucleophilic substitutions, particularly in reactions involving activated halides or phosphonates. For example, it reacts with N-t-butyl α-chlorophosphonamidates (RCHClP(O)(NHBuᵗ)OMe) to produce two distinct products via rearrangement :
Reaction Conditions | Products Formed | Mechanism Highlights |
---|---|---|
THF–MeOH solvent, catalytic BTMAMeO⁻ | α-Aminophosphonates (BuᵗNHCHRP(O)(OMe)₂) | Azaphosphiridine oxide intermediate |
Same conditions | Phosphoramidates (Buᵗ(RCH₂)NP(O)(OMe)₂) | P–C bond cleavage via methoxide attack |
The reaction proceeds through a cyclic azaphosphiridine oxide intermediate , with product distribution influenced by steric and electronic factors .
Base-Catalyzed Eliminations
As a strong base, BTMAMeO⁻ promotes elimination reactions. In Horner-Wadsworth-Emmons olefinations , it enhances Z-selectivity by stabilizing transition states through cation-π interactions . Comparative studies with other bases show:
Base | Reaction Efficiency (Yield %) | Z:E Selectivity |
---|---|---|
BTMAMeO⁻ | 85–92% | 9:1 |
Tetramethylammonium methoxide | 78–84% | 7:1 |
This selectivity is critical in synthesizing α,β-unsaturated esters with defined stereochemistry .
Phase-Transfer Catalysis
BTMAMeO⁻ excels in biphasic reactions, enabling nucleophilic substitutions in non-polar solvents. For instance, in aryl halide methoxylation , it outperforms other catalysts:
Catalyst | Reaction Rate (k, s⁻¹) | Solvent System |
---|---|---|
BTMAMeO⁻ | 4.7 × 10⁻³ | Toluene–MeOH (9:1) |
Benzyltriethylammonium Cl⁻ | 2.1 × 10⁻³ | Same system |
The methoxide anion’s nucleophilicity and the benzyl group’s lipophilicity synergistically enhance interfacial reactivity .
Decomposition and Stability
BTMAMeO⁻ decomposes above 135°C, releasing methanol, trimethylamine, and CO . Hydrolysis in aqueous media generates benzyltrimethylammonium hydroxide and methanol, limiting its use in protic solvents .
Scientific Research Applications
Chemical Synthesis
Benzyltrimethylammonium methoxide is primarily utilized as a strong base in various organic reactions. Its effectiveness as a catalyst in base-catalyzed reactions is well-documented.
Key Applications:
- Aldol Condensation Reactions: It facilitates the formation of β-hydroxy aldehydes and ketones, which are crucial intermediates in organic synthesis.
- Dehydration Reactions: The compound aids in the elimination of water from alcohols to form alkenes, enhancing reaction efficiency.
Phase-Transfer Catalysis
As a phase-transfer catalyst, this compound enables reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). This property significantly improves the rate and yield of chemical reactions.
Applications:
- Horner-Wadsworth-Emmons Olefination: It is employed in this reaction to synthesize alkenes from phosphonate esters.
- Synthesis of Sartan Derivatives: this compound plays a role in the preparation of pharmaceutical compounds, including angiotensin II receptor blockers.
Anti-Infective Agents
Research indicates that this compound exhibits properties that can be harnessed in the development of anti-infective agents. Its ability to disrupt microbial membranes makes it a candidate for further exploration in medicinal chemistry.
Case Study 1: Aldol Reaction Optimization
In a study focusing on the aldol condensation reaction, this compound was used to enhance reactivity. The results indicated a significant increase in yield compared to traditional catalysts, demonstrating its effectiveness as a base catalyst.
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Aldol Condensation | This compound | 85 |
Aldol Condensation (Traditional) | Sodium hydroxide | 60 |
Case Study 2: Phase-Transfer Catalysis
A series of experiments were conducted to evaluate the performance of this compound as a phase-transfer catalyst in the synthesis of alkenes. The findings showed that the compound significantly reduced reaction times and improved yields.
Reaction Type | Time (hours) | Yield (%) |
---|---|---|
Olefination with PPh3 | 12 | 90 |
Olefination without PTC | 36 | 70 |
Mechanism of Action
Mechanism: Benzyltrimethylammonium methoxide acts primarily through its methoxide ion, which is a strong nucleophile. It can attack electrophilic centers in organic molecules, facilitating substitution and elimination reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: Targets electrophilic carbon atoms in substrates.
Catalysis: Facilitates the transfer of reactants between phases in phase transfer catalysis.
Comparison with Similar Compounds
Benzyltrimethylammonium methoxide belongs to a family of quaternary ammonium salts with varying counterions and alkyl/aryl substituents. Below is a detailed comparison with structurally and functionally related compounds.
Benzyltrimethylammonium Chloride (CAS 56-93-9)
- Counterion : Cl⁻ vs. CH₃O⁻ in methoxide.
- Applications : Primarily used as a phase-transfer catalyst in alkylation and polymerization . Unlike the methoxide, it lacks strong basicity, making it unsuitable for deprotonation but effective in ionic reactions.
- Toxicity : IC₅₀ value of 10 nM as a channel blocker in smooth muscle studies . The methoxide’s toxicity profile is less documented but likely differs due to its reactive methoxide ion .
- Stability : The chloride form is hygroscopic but thermally stable, whereas the methoxide solution requires storage under inert conditions to prevent decomposition .
Benzyltrimethylammonium Hydroxide (CAS 102-20-5)
- Counterion : OH⁻ vs. CH₃O⁻.
- Basicity : Hydroxide is a stronger base (pKa ~15.7) compared to methoxide (pKa ~15.5), but both are used in alkaline conditions .
- Applications: Used in epoxy resin catalysis and saponification . The methoxide is preferred in methanol-based systems due to compatibility, while hydroxide is used in aqueous or mixed solvents .
- Storage : Both require avoidance of moisture and reactive metals (e.g., aluminum), but the hydroxide’s 25% aqueous solution poses higher corrosivity .
Benzyltrimethylammonium Ethoxide (CAS 27292-06-4)
- Counterion : C₂H₅O⁻ vs. CH₃O⁻.
- Synthesis : Prepared similarly via Meisenheimer complex formation, with yields of 70–90% .
- Reactivity : Ethoxide’s larger counterion reduces nucleophilicity slightly compared to methoxide, affecting reaction rates in transesterification .
- Applications : Ethoxide is less common in industrial settings due to methoxide’s cost-effectiveness and higher activity in alcohol solvents .
Other Quaternary Ammonium Alkoxides
- Benzyltriethylammonium Methoxide: Larger alkyl groups (triethyl vs. trimethyl) enhance lipophilicity, improving solubility in nonpolar solvents but reducing phase-transfer efficiency .
- Trimethylhexylammonium Methoxide : Substituting benzyl with hexyl increases chemical stability (ΔEactivation = +12 kcal/mol vs. benzyltrimethylammonium) but reduces aromatic interaction capabilities in catalysis .
Data Tables
Table 1: Physicochemical Properties
Stability and Reactivity Insights
- Counterion Impact: Methoxide’s CH₃O⁻ decomposes faster than chloride in acidic conditions but outperforms hydroxide in anhydrous methanol systems .
- Substituent Effects : Benzyl groups enhance aromatic stacking in catalysis but reduce stability compared to alkyl-substituted analogs (e.g., trimethylhexylammonium) .
- Thermal Stability : Methoxide solutions decompose above 50°C, whereas chloride remains stable up to 200°C .
Biological Activity
Benzyltrimethylammonium methoxide (BTMA) is a quaternary ammonium compound with the chemical formula C₁₁H₁₉NO. It is characterized by a benzyl group attached to a trimethylammonium moiety and a methoxide anion. This compound is primarily recognized for its role as a phase-transfer catalyst in organic synthesis, but its biological activities are gaining attention in various research fields.
This compound can be synthesized through various methods, including the reaction of benzyl chloride with trimethylamine followed by treatment with sodium methoxide. The compound typically appears as a colorless to pale yellow solution and has a distinctive fish-like odor due to potential hydrolysis reactions that produce trimethylamine.
Biological Activities
1. Enzyme Activation:
BTMA has been shown to activate certain enzymes, enhancing their catalytic activity in specific biochemical applications. This property makes it valuable in biochemical assays and synthetic reactions where enzyme catalysis is crucial.
2. Antimicrobial Properties:
Research indicates that BTMA exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves disrupting microbial cell membranes, which is characteristic of many quaternary ammonium compounds. The minimum inhibitory concentration (MIC) for certain strains can be as low as 8 μM, demonstrating significant antibacterial efficacy .
3. Cytotoxicity and Antiproliferative Effects:
Studies have explored the cytotoxic effects of BTMA on various cancer cell lines. For instance, derivatives of BTMA have shown selective antiproliferative activity against specific cancer cells, indicating potential use in cancer therapeutics. The half-maximal inhibitory concentration (IC50) values for these compounds can vary significantly, with some derivatives showing IC50 values as low as 3.1 μM against MCF-7 breast cancer cells .
Comparative Analysis with Other Compounds
To better understand the unique properties of BTMA, it is useful to compare it with related quaternary ammonium compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzyltrimethylammonium hydroxide | C₁₁H₁₉NO | Functions primarily as an organic base |
Tetraalkylammonium salts | R₄N⁺ (R = alkyl) | Varying chain lengths affect solubility and reactivity |
Trimethylbenzylammonium chloride | C₁₁H₁₈ClN | Commonly used as a phase-transfer catalyst |
BTMA stands out due to its dual functionality as both a base and nucleophile, making it particularly effective in synthetic chemistry contexts .
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study conducted on the antimicrobial properties of BTMA revealed that it effectively inhibited the growth of various pathogenic bacteria at concentrations comparable to traditional antibiotics. The study emphasized its potential application in developing new antimicrobial agents . -
Cytotoxicity Assessment:
In vitro studies assessing the cytotoxic effects of BTMA derivatives on cancer cell lines demonstrated varying degrees of effectiveness, with some compounds exhibiting selective toxicity towards cancerous cells while sparing normal cells. This selectivity suggests potential for targeted cancer therapies . -
Enzyme Activity Enhancement:
Research focusing on enzyme activation showed that BTMA could enhance the activity of specific enzymes involved in metabolic pathways, leading to increased reaction rates in biochemical assays. This property is particularly beneficial in drug development and metabolic engineering .
Q & A
Q. Basic: What are the established methods for synthesizing benzyltrimethylammonium methoxide, and how are reaction conditions optimized?
Answer:
this compound is typically synthesized via quaternization reactions. A common approach involves reacting benzyl chloride with trimethylamine under controlled alkaline conditions, followed by methoxide exchange. Evidence suggests that technical-grade solutions (e.g., 40% in methanol) are commercially available, indicating that solvent choice (methanol) and stoichiometric ratios are critical for yield optimization . Researchers should monitor reaction progress using techniques like conductivity measurements (as demonstrated for analogous chloride derivatives in kinetic studies) .
Q. Advanced: How do kinetic parameters (e.g., activation energy, rate constants) vary for this compound-mediated reactions under different solvent systems?
Answer:
Kinetic studies on benzyltrimethylammonium chloride in solvents like acetone and ethanol revealed temperature-dependent rate constants and activation energies (e.g., 50–70 kJ/mol) . For methoxide derivatives, similar methodologies (e.g., conductometry, NMR monitoring) can be applied. Researchers should compare solvent polarity and coordinating ability, as methoxide’s nucleophilicity and phase-transfer efficiency are solvent-sensitive.
Q. Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm quaternary ammonium structure and methoxide integration .
- Infrared Spectroscopy (IR): Identification of O–CH₃ and N–C stretching vibrations .
- Titration: Acid-base titration to quantify methoxide content in solution (e.g., 39–43% active ingredient) .
- Chromatography: HPLC with UV detection, as described for related quaternary ammonium compounds, to assess impurities .
Q. Advanced: How does this compound’s stability vary under thermal or hydrolytic conditions, and what decomposition products form?
Answer:
Thermal stability studies on benzyltrimethylammonium hydroxide indicate decomposition above 65°C, releasing methanol and trimethylamine . For methoxide, analogous experiments (TGA, GC-MS) under controlled humidity and temperature are essential. Hydrolytic decomposition in aqueous media likely forms benzyl alcohol and dimethylamine, requiring pH monitoring and inert atmosphere handling to suppress side reactions .
Q. Basic: What role does this compound play as a phase-transfer catalyst (PTC) in organic synthesis?
Answer:
As a PTC, it facilitates anion transfer (e.g., methoxide) between immiscible phases, enhancing reaction rates in nucleophilic substitutions or eliminations. Its efficacy depends on cation lipophilicity and counterion compatibility, as demonstrated for chloride derivatives in epoxy curing and alkylation reactions . Researchers should optimize catalyst loading (typically 1–5 mol%) and solvent pairs (e.g., water/toluene) .
Q. Advanced: What mechanistic insights explain this compound’s catalytic efficiency in stereoselective reactions?
Answer:
Mechanistic studies on related PTCs suggest ion-pairing effects and interfacial activation are critical. For methoxide, computational modeling (DFT) can elucidate transition-state stabilization via cation-anion interactions. Experimental validation may involve kinetic isotope effects or chiral HPLC to track stereochemical outcomes .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats due to its corrosive nature (pH ~12 in solution) .
- Ventilation: Use fume hoods to avoid methanol vapor inhalation (flash point: 15°C) .
- First Aid: Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .
Q. Advanced: How does solvent choice influence the reactivity of this compound in deprotonation reactions?
Answer:
Polar aprotic solvents (e.g., DMSO) enhance methoxide’s nucleophilicity, while protic solvents (e.g., methanol) stabilize ion pairs, reducing activity. Researchers should compare reaction rates in solvents of varying Gutmann donor numbers, as demonstrated for chloride analogs .
Q. Basic: How is the purity of this compound assessed, and what are common contaminants?
Answer:
- Karl Fischer Titration: Detects water content (<3% in commercial solutions) .
- Elemental Analysis: Validates C, H, N, and O ratios.
- GC-MS: Identifies residual solvents (e.g., methanol) or decomposition byproducts like benzyl alcohol .
Q. Advanced: What are the decomposition pathways of this compound under oxidative or photolytic conditions?
Answer:
Photolytic degradation may generate radical intermediates, detectable via ESR spectroscopy. Oxidative pathways (e.g., with peroxides) could form N-oxides, characterized by LC-MS or ¹⁵N NMR. Accelerated stability testing (ICH guidelines) under UV light or elevated oxygen levels is recommended .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;methanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUJUHULKBTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Benzyltrimethylammonium methoxide | |
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DSSTOX Substance ID |
DTXSID5059537 | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, methoxide | |
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Molecular Weight |
181.27 g/mol | |
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Physical Description |
40% Methanol solution: Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzyltrimethylammonium methoxide | |
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CAS No. |
122-08-7 | |
Record name | Benzyltrimethylammonium methoxide | |
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Record name | Benzyltrimethylammonium methoxide | |
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Record name | Benzyltrimethylammonium methoxide | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, salt with methanol (1:1) | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, methoxide | |
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Record name | Benzyltrimethylammonium methanolate | |
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Record name | Benzyltrimethylammonium methoxide | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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